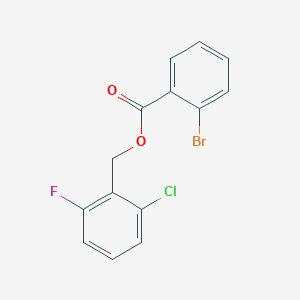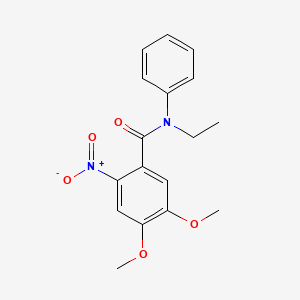
2,2,3,3-tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate, commonly known as TFM, is a potent insecticide that has been widely used for the control of aquatic pests. TFM is a white crystalline powder that is soluble in organic solvents and water. It has a molecular weight of 335.69 g/mol and a melting point of 126-128°C. TFM is a highly effective insecticide that has been extensively studied for its biochemical and physiological effects.
作用机制
TFM acts as an acetylcholinesterase inhibitor, which disrupts the nervous system of the target organism. This leads to paralysis and death of the organism. TFM is highly selective for the nervous system of aquatic pests, which makes it an effective insecticide for the control of these pests.
Biochemical and Physiological Effects:
TFM has been shown to have a number of biochemical and physiological effects on aquatic pests. These effects include inhibition of acetylcholinesterase, disruption of ion channels, and alteration of neurotransmitter release. TFM has also been shown to affect the metabolism of aquatic pests, leading to increased energy expenditure and decreased feeding behavior.
实验室实验的优点和局限性
TFM has a number of advantages for use in lab experiments. It is highly effective in killing aquatic pests, and has a low toxicity to non-target organisms such as fish and humans. TFM is also relatively easy to synthesize and purify, which makes it a cost-effective option for use in lab experiments. However, TFM has some limitations for use in lab experiments. It has a short half-life in water, which means that it needs to be applied frequently to maintain its effectiveness. TFM can also have some negative effects on non-target organisms such as insects and crustaceans.
未来方向
There are a number of future directions for research on TFM. One area of research is the development of new formulations of TFM that are more effective and have a longer half-life in water. Another area of research is the study of the effects of TFM on non-target organisms such as insects and crustaceans. Additionally, research could be conducted on the potential use of TFM for the control of other aquatic pests such as zebra mussels and Asian carp. Finally, research could be conducted on the potential use of TFM in combination with other insecticides to increase its effectiveness and reduce its negative effects on non-target organisms.
合成方法
TFM can be synthesized by the reaction of 3-chloro-4-methoxyaniline with 2,2,3,3-tetrafluoropropyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is purified by recrystallization or column chromatography.
科学研究应用
TFM has been extensively studied for its effectiveness in the control of aquatic pests such as sea lampreys, which are a major threat to the Great Lakes ecosystem. TFM is also used for the control of other aquatic pests such as leeches, snails, and fish. TFM is highly effective in killing these pests and has a low toxicity to non-target organisms such as fish and humans.
属性
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO3/c1-19-8-3-2-6(4-7(8)12)17-10(18)20-5-11(15,16)9(13)14/h2-4,9H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVXKHLUGUXRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)



